molecular formula C10H13N3O2 B14665500 Benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester CAS No. 35972-50-0

Benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester

Katalognummer: B14665500
CAS-Nummer: 35972-50-0
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: VIHRSKPFPROVEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester: is an organic compound with the molecular formula C10H13N3O2 It is a derivative of benzoic acid where the hydrogen atom in the meta position is replaced by a 3,3-dimethyl-1-triazeno group, and the carboxyl group is esterified with methanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester typically involves the reaction of benzoic acid derivatives with diazomethane or similar diazo compounds. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the triazeno group into amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the triazeno group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful for probing biological systems.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its unique chemical structure may allow it to interact with biological targets in novel ways, leading to new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester involves its interaction with molecular targets through its triazeno group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • Benzoic acid, o-(3,3-dimethyl-1-triazeno)-, methyl ester
  • p-(3,3-Dimethyl-1-triazeno)benzoic acid

Comparison: While these compounds share the triazeno group, their position on the benzoic acid ring differs. This positional difference can significantly impact their chemical reactivity and biological activity. For example, the ortho and para derivatives may have different steric and electronic effects, leading to variations in their interactions with molecular targets.

Uniqueness: The meta position of the triazeno group in benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester provides a unique spatial arrangement that can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.

Eigenschaften

CAS-Nummer

35972-50-0

Molekularformel

C10H13N3O2

Molekulargewicht

207.23 g/mol

IUPAC-Name

methyl 3-(dimethylaminodiazenyl)benzoate

InChI

InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-5-8(7-9)10(14)15-3/h4-7H,1-3H3

InChI-Schlüssel

VIHRSKPFPROVEQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N=NC1=CC=CC(=C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.